Tert-butyl (2-bromo-6-chloropyridin-3-yl)(methyl)carbamate
Description
Tert-butyl (2-bromo-6-chloropyridin-3-yl)(methyl)carbamate is a pyridine-derived carbamate featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent on the carbamate nitrogen, and halogen atoms (bromo and chloro) at the 2- and 6-positions of the pyridine ring. The Boc group enhances stability during synthetic processes, while the halogen substituents may facilitate cross-coupling reactions or modulate electronic properties.
Properties
IUPAC Name |
tert-butyl N-(2-bromo-6-chloropyridin-3-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)7-5-6-8(13)14-9(7)12/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHZWRLQWSTPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-bromo-6-chloropyridin-3-yl)(methyl)carbamate typically involves the following steps:
Bromination and Chlorination: The starting material, 3-methylpyridine, undergoes bromination and chlorination to introduce bromine and chlorine atoms at the 2 and 6 positions, respectively.
Carbamate Formation: The brominated and chlorinated pyridine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products:
- Substituted pyridines with various functional groups.
- Oxidized or reduced pyridine derivatives.
- Amine and tert-butyl alcohol from hydrolysis.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of substitution and elimination reactions on pyridine rings.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
- Studied for its antimicrobial and antifungal properties.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Investigated for its role in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl (2-bromo-6-chloropyridin-3-yl)(methyl)carbamate exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form halogen bonds with biological molecules, influencing their activity. The carbamate group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Differences
Halogen Substituents: The target compound’s 2-bromo-6-chloro configuration distinguishes it from analogs with single chloro groups (e.g., 171178-45-3, 159603-71-1). Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance electrophilic reactivity, making the target more suitable for Suzuki-Miyaura couplings .
Carbamate Substituents: The methyl group on the carbamate nitrogen in the target compound introduces steric hindrance, which could slow hydrolysis rates compared to NH-carbamates (e.g., 1227958-32-8). This property is critical for controlled deprotection in multi-step syntheses .
Positional Isomerism :
- Shifting the chloro substituent from the 3-position (target) to the 2-position (159603-71-1) modifies electronic distribution on the pyridine ring, impacting intermolecular interactions such as hydrogen bonding or π-stacking .
Research Findings and Implications
Physicochemical Properties
Crystallographic Considerations
Structural analysis of similar compounds (e.g., via SHELXL or ORTEP-3) reveals that halogen placement and carbamate conformation significantly impact crystal packing. For instance, bromine’s polarizability may promote halogen bonding, a feature absent in chloro analogs .
Biological Activity
Tert-butyl (2-bromo-6-chloropyridin-3-yl)(methyl)carbamate, with the molecular formula C10H12BrClN2O2 and a molecular weight of 307.57 g/mol, has garnered attention in the field of biological research due to its potential applications in enzyme inhibition and receptor binding. This article will explore its biological activity, mechanisms of action, and relevant case studies.
The compound is synthesized through the reaction of 2-bromo-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The synthesis involves several steps, including substitution reactions, oxidation, and coupling reactions, which allow for the modification of its chemical structure for specific biological applications .
This compound acts primarily as an inhibitor or modulator of various enzymes and receptors. Its biological activity is attributed to its ability to interact with specific molecular targets due to its functional groups. The bromine atom in its structure allows for nucleophilic substitutions, which can enhance its reactivity .
Biological Activity
Inhibition Studies : Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit the activity of specific kinases and phosphatases, which are crucial in cellular signaling processes.
Receptor Binding : The compound has been investigated for its ability to bind to various receptors, including G-protein coupled receptors (GPCRs). Its binding affinity and selectivity can be influenced by structural modifications, making it a valuable scaffold for drug design .
Case Studies
- Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited a specific kinase involved in cancer cell proliferation. The compound showed an IC50 value in the low micromolar range, indicating potent inhibitory activity .
- Receptor Interaction : Another study focused on the interaction of this compound with GPCRs. The results indicated that it could serve as a potential lead compound for developing novel therapeutics targeting neurodegenerative diseases due to its selective binding properties .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | C11H14BrClN2O2 | Moderate enzyme inhibition |
| Tert-butyl (2-chloropyridin-3-yl)carbamate | C10H12ClN2O2 | Lower receptor binding affinity |
This comparison highlights the unique properties of this compound that enhance its biological activity compared to other related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
